4-Chloro-3-(piperidine-1-sulfonyl)aniline
Overview
Description
“4-Chloro-3-(piperidine-1-sulfonyl)aniline” is a chemical compound with the CAS Number: 560995-29-1 . It has a molecular weight of 274.77 and its IUPAC name is 4-chloro-3-(1-piperidinylsulfonyl)aniline . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15ClN2O2S/c12-10-5-4-9 (13)8-11 (10)17 (15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 . This code provides a specific description of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 274.77 .
Scientific Research Applications
Synthesis Methodologies
The chemical has been utilized in innovative synthesis methodologies. For instance, its derivatives have been involved in efficient ortho-chlorination of aryls under aqueous conditions, showcasing its utility as a precursor in complex chemical transformations (Vinayak et al., 2018). Additionally, the compound's role in the synthesis of N-substituted piperazine derivatives containing sulfonyloxy aniline moiety highlights its versatility in creating compounds with potential antimicrobial activities (Patel et al., 2004).
Antimicrobial Agents
Derivatives of 4-Chloro-3-(piperidine-1-sulfonyl)aniline have been synthesized and evaluated for their antimicrobial properties. For example, certain piperidine derivatives have shown significant potent antimicrobial activities against pathogens of Lycopersicon esculentum, suggesting their potential as plant protection agents (Vinaya et al., 2009).
Anticancer Agents
The compound's derivatives have been explored for their anticancer potential. Research into new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment also underscores the chemical's utility in the realm of anticancer and neuroprotective agents (Rehman et al., 2018). Similarly, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as promising anticancer agents, indicating the role of this compound derivatives in developing new anticancer therapies (Rehman et al., 2018).
Safety and Hazards
The compound has been classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Properties
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c12-10-5-4-9(13)8-11(10)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKWMDKTRGWWHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501250562 | |
Record name | 4-Chloro-3-(1-piperidinylsulfonyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560995-29-1 | |
Record name | 4-Chloro-3-(1-piperidinylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=560995-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-(1-piperidinylsulfonyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501250562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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